molecular formula C9H10O3 B1609161 (2R)-2-(4-hydroxyphenyl)propanoic acid CAS No. 59092-88-5

(2R)-2-(4-hydroxyphenyl)propanoic acid

Cat. No. B1609161
CAS RN: 59092-88-5
M. Wt: 166.17 g/mol
InChI Key: ZHMMPVANGNPCBW-ZCFIWIBFSA-N
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Description

“(2R)-2-(4-hydroxyphenyl)propanoic acid”, also known as phloretic acid (PA), is a naturally occurring phenolic compound . It can be produced by the hydrogenation of p-coumaric acid or synthesized from phloretin, a by-product of apple tree leaves . It is used as a potential antioxidant and as pharmaceutical intermediates .


Synthesis Analysis

Phloretic acid can be used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation instead of phenol . It is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification .


Molecular Structure Analysis

The molecular structure of “(2R)-2-(4-hydroxyphenyl)propanoic acid” is represented by the linear formula: CH3CH (OC6H4OH)CO2H . It has a molecular weight of 182.17 .


Chemical Reactions Analysis

The phenolic groups of phloretic acid are further reacted with a bio-based amine (furfurylamine) to form almost 100% bio-based benzoxazine end-capped molecules . The whole synthesis of Bz monomers from PEG 400 and PEG 2000 does not require a solvent or purification .


Physical And Chemical Properties Analysis

Phloretic acid is a solid substance . It has an optical activity of [α]20/D +58°, c = 1 in methanol . Its melting point is 145-148 °C (lit.) .

Scientific Research Applications

Bioprocessing and Cell Culture

This compound is used in bioprocessing and cell culture applications due to its properties that may influence cell growth and differentiation. It’s part of the Thermo Scientific Chemicals product portfolio, indicating its relevance in laboratory settings .

Pharmaceutical Intermediates

As a potential antioxidant, (2R)-2-(4-hydroxyphenyl)propanoic acid is utilized in the synthesis of pharmaceutical intermediates. Its solubility in water and stability under recommended storage conditions make it suitable for various pharmaceutical formulations .

Materials Science

In materials science, this compound serves as a sustainable alternative to phenol. It provides specific properties to benzoxazine compounds and can enhance the reactivity of aliphatic –OH bearing molecules or macromolecules .

Renewable Building Block

The compound is explored as a renewable building block for enhancing the reactivity of other compounds, paving the way towards a multitude of applications in different fields due to the large number of –OH bearing compounds .

Safety and Hazards

Phloretic acid is classified as Eye Dam. 1 according to the GHS classification . It has the signal word “Danger” and the hazard statement H318 . The precautionary statements are P280 - P305 + P351 + P338 .

Future Directions

Phloretic acid is a sustainable alternative to phenol to provide easily the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules . This novel approach paves the way towards a multitude of applications given the large number of –OH bearing compounds in materials science .

properties

IUPAC Name

(2R)-2-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMPVANGNPCBW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(4-hydroxyphenyl)propanoic acid

CAS RN

59092-88-5
Record name 2-(4-Hydroxyphenyl)propionic acid, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(4-Hydroxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2UG7W7M0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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